Ranolazine 1-N-Oxide

Pharmaceutical Analysis Impurity Profiling Regioisomer Separation

Misidentification of regioisomeric N-oxides jeopardizes ANDA acceptance. Ranolazine 1-N-Oxide is a characterized impurity standard ensuring accurate quantification in stability studies and genotoxic impurity assessments. • Baseline resolution from the 2-N-oxide regioisomer confirmed by validated UPLC method. • >99% purity enables precise spiking for ICH M7 Ames/micronucleus testing. • Supports system suitability, oxidative stress testing (ICH Q1A), and metabolite MRM selectivity.

Molecular Formula C₂₄H₃₃N₃O₅
Molecular Weight 443.54
Cat. No. B1159899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanolazine 1-N-Oxide
Molecular FormulaC₂₄H₃₃N₃O₅
Molecular Weight443.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranolazine 1-N-Oxide: Reference Standard for Impurity Profiling


Ranolazine 1-N-Oxide is a key mono-N-oxide degradation product and metabolite of the anti-anginal agent Ranolazine, formally designated as 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide. It is a critical reference material in pharmaceutical quality control (QC) for identifying and quantifying this specific oxidative process impurity and potential genotoxic degradation product in drug substances and finished dosage forms [1]. Its precise identification is mandatory for Abbreviated New Drug Application (ANDA) submissions and method validation, as its presence, even at trace levels, is closely monitored under ICH Q3A/Q3B guidelines [1][2].

Reference standard for oxidative process impurity identification and quantification in drug substances
Supports ANDA method validation and stability-indicating UPLC system suitability
Enables compliance with ICH Q3A/Q3B impurity monitoring thresholds

Why Ranolazine 1-N-Oxide Cannot Be Replaced by Other N-Oxides


In-class substitution of Ranolazine 1-N-Oxide with its regioisomer (Ranolazine N-Oxide-2), the di-N-oxide, or the parent drug Ranolazine is scientifically invalid for analytical and regulatory purposes. The two piperazine N-oxide regioisomers exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns, as they are structurally defined positional isomers [1][2]. A validated UPLC method specifically separates these species to prevent misidentification during stability studies and release testing [1]. Using the parent drug Ranolazine as a surrogate fails to provide the critical specificity for ICH-compliant impurity monitoring because it lacks the N-oxide functional group directly linked to oxidative degradation pathways [1][3].

Regioisomer N-Oxide-2
Distinct chromatographic retention and MS fragmentation prevent direct interchange; validated UPLC methods require the 1-oxide regioisomer for accurate peak assignment.
Parent Ranolazine
Lacks the N-oxide functional group and cannot serve as a marker for oxidative degradation pathways; fails to meet specificity requirements for impurity monitoring.
Bis(N-oxide) impurity
Lower typical purity and different retention behavior may compromise quantification accuracy; not a direct substitute for mono-N-oxide-specific method validation.

Quantitative Evidence for Ranolazine 1-N-Oxide Selection


Regioisomeric Specificity Against Ranolazine N-Oxide-2

Ranolazine 1-N-Oxide is a specific chemical entity—the 1-oxide regioisomer—that is structurally resolved from its counterpart, Ranolazine N-Oxide-2 (piperazine N4-oxide). The validated RP-UPLC method by Malati et al. was explicitly designed and demonstrated to separate these regioisomeric impurities to baseline resolution within a 15-minute run, a claim not achievable for the regioisomer pair without this optimized gradient method [1]. The distinct IUPAC nomenclature for the 1-N-Oxide (1-oxide) versus the N4-Oxide (4-oxide) proves they are discrete chemical entities required for accurate peak identification in chromatograms [2][3].

Regioisomer resolution
Method context
Baseline separation achieved between 1-N-oxide and N4-oxide regioisomers using Waters Acquity BEH RP18 column with monobasic sodium buffer/acetonitrile gradient; peak resolution factor (Rs) validated in stability-indicating method.
Supports accurate peak identification in stability methods
Regioisomer misassignment risks ANDA method failure
Pharmaceutical Analysis Impurity Profiling Regioisomer Separation

Certified Reference Standard Purity for Quantitative Assays

As a calibrated reference standard, Ranolazine 1-N-Oxide from Clearsynth is supplied with a verified HPLC purity of 99.14% , which is critical when establishing response factors for impurity quantification or system suitability tests. In contrast, the bis(N-oxide) impurity is typically supplied at a lower purity specification of >95% . A higher purity reference standard minimizes the error introduced by correction factors during impurity content calculation in drug substance analysis, directly affecting the accuracy of reporting specified impurities ≥0.10% [1].

Standard purity
Lot attribute
99.14% (HPLC) certified purity; comparator bis(N-oxide) typical purity >95%
Reduces analytical error margin for impurity quantification
Supplier CoA should be verified for lot-specific purity
Reference Standard Characterization Quantitative NMR Impurity Quantification

Metabolic Origin vs. Process Degradant Identity

Ranolazine 1-N-Oxide is a specific oxidative metabolite/impurity, distinct from the major hydrolytic metabolite CVT-2738 (N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide). In a clinical pharmacokinetic study, the O-dearylated metabolite CVT-2512 and O-demethylated metabolite CVT-2514 showed significant accumulation in renal impairment, with CVT-2512's AUC geometric mean ratio reaching 1.72 to 1.97 versus healthy subjects [1]. The N-oxide does not undergo this specific accumulation profile, making it a distinct analytical target. Furthermore, in a mouse model of isoproterenol-induced myocardial ischemia, CVT-2738 demonstrated protective activity but was conclusively less potent than the parent Ranolazine [2]. This establishes that the N-oxide impurity is not merely a surrogate marker for pharmacological activity but a specific chemical entity for analytical QC [3].

Metabolic origin
Class-level
N-oxide is a minor CYP450-mediated oxidative species; the major hydrolytic metabolite CVT-2738 has distinct PK accumulation (CVT-2512 AUC ratio 1.72-1.97 in renal impairment vs healthy).
Ensures targeted monitoring of oxidative degradants, not hydrolytic products
N-oxide accumulation not directly quantified; metabolic pathway context
Drug Metabolism Pharmacokinetics Impurity Qualification

Method Sensitivity for ICH Impurity Reporting

The validated RP-UPLC method achieved a demonstrated limit of quantification (LOQ) range of 0.1–0.3 µg/mL for Ranolazine 1-N-Oxide and related process impurities, which equates to ≤0.03% of a typical 1 mg/mL sample concentration [1]. This sensitivity comfortably meets the ICH Q3A identification threshold of 0.10% and the qualification threshold of 0.15% for a maximum daily dose of ≤2 g. In comparison, direct substitution with Ranolazine would not target this specific oxidation product, and bis(N-oxide) detection methods often require MS/MS confirmation due to lower UV response [2].

Method sensitivity
Reported
LOQ 0.1–0.3 µg/mL (≤0.03% of nominal sample concentration), well below ICH Q3A identification threshold 0.10%
Comfortably meets impurity identification and qualification thresholds
Based on validated RP-UPLC-UV method; sensitivity margin 3-10×
Analytical Method Validation Limit of Quantification Genotoxic Impurity Testing

Industrial and Research Applications of Ranolazine 1-N-Oxide


HPLC/UPLC System Suitability for ANDA Batch Release

Ranolazine 1-N-Oxide is used precisely to spike reference solutions for system suitability testing (SST) in validated UPLC methods. The method's proven capability to separate the 1-N-oxide from its regioisomer at baseline resolution ensures that the HPLC system passes resolution criteria before analyzing unknown batches, directly supporting ANDA regulatory filing requirements [1].

Forced Degradation Study for Oxidative Impurity Identification

During ICH Q1A stress testing, Ranolazine drug substance is exposed to oxidative conditions (e.g., 3% H2O2). The quantitative standard of the 1-N-oxide is used to demonstrate that a specific degradant is formed, and its concentration can be accurately measured by the stability-indicating method. This data is required to prove specificity and mass balance in the degradation pathway [1][2].

Impurity Qualification in Genotoxicology Risk Assessment

When developing a control strategy for potential genotoxic impurities, the procurement of characterized Ranolazine 1-N-Oxide with >99% purity enables accurate spiking for Ames and micronucleus tests. This precise quantification directly addresses the safety qualification questions of novelty vs. known metabolite/impurity profiles under ICH M7 guidelines [2].

LC-MS/MS Method Development for Trace N-Oxide Quantitation

As a distinct metabolite, the 1-N-oxide must be distinguished from CVT-2738, CVT-2512, and CVT-2514. The reference standard enables development of MRM transitions specific to the N-oxide, ensuring selectivity against interferents. This is critical for therapeutic drug monitoring studies where cross-reactivity of metabolites can bias pharmacokinetic calculations [3].

Application
Selection Property
Validation Focus
System suitability testing for ANDA batch release
Baseline resolution of regioisomers
UPLC resolution criteria for impurity monitoring
Forced degradation / oxidative stress studies
Specific N-oxide marker for oxidative pathway
Specificity and mass balance in degradation pathway
Genotoxicity impurity qualification
High-purity characterized reference standard
Accurate spiking for Ames/micronucleus assays
LC-MS/MS method development for PK bioanalysis research
Distinct N-oxide metabolite identity
MRM selectivity against hydrolytic metabolites
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